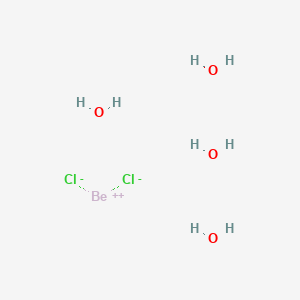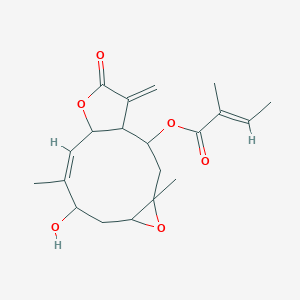
1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin, also known as CPH86, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. CPH86 belongs to the class of hydantoin derivatives, which have been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin is complex and involves multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. This compound also inhibits angiogenesis by suppressing the expression of VEGF and other pro-angiogenic factors. In epilepsy, this compound modulates the activity of ion channels, including voltage-gated sodium channels and GABA receptors. In Alzheimer's disease, this compound improves cognitive function by enhancing cholinergic neurotransmission and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In epilepsy, this compound reduces the frequency and severity of seizures by modulating the activity of ion channels. In Alzheimer's disease, this compound improves cognitive function and reduces oxidative stress.
Advantages and Limitations for Lab Experiments
1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin has several advantages for lab experiments, including its high purity and stability, its well-defined structure, and its ability to selectively target specific pathways. However, this compound also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability.
Future Directions
There are several future directions for research on 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin, including:
1. Further studies on the mechanism of action of this compound in cancer, epilepsy, and Alzheimer's disease.
2. Development of new analogs of this compound with improved solubility, bioavailability, and selectivity.
3. Evaluation of the potential of this compound as a therapeutic agent in other diseases, such as Parkinson's disease and multiple sclerosis.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Exploration of the potential of this compound as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with a wide range of potential applications in the treatment of various diseases. Its mechanism of action is complex and involves multiple pathways. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound will help to further elucidate its mechanism of action and potential therapeutic applications.
Synthesis Methods
1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin can be synthesized by the condensation of 5-(p-Cyanophenyl)-2-furancarboxaldehyde with amino hydantoin in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin has been studied extensively for its potential use in treating various diseases, including cancer, epilepsy, and Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In epilepsy research, this compound has been shown to reduce the frequency and severity of seizures by modulating the activity of ion channels in the brain. In Alzheimer's disease research, this compound has been found to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
properties
CAS RN |
14663-27-5 |
|---|---|
Molecular Formula |
C15H10N4O3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
4-[5-[(E)-(2,4-dioxoimidazolidin-1-yl)iminomethyl]furan-2-yl]benzonitrile |
InChI |
InChI=1S/C15H10N4O3/c16-7-10-1-3-11(4-2-10)13-6-5-12(22-13)8-17-19-9-14(20)18-15(19)21/h1-6,8H,9H2,(H,18,20,21)/b17-8+ |
InChI Key |
VYLIHXCXXMSMOH-CAOOACKPSA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)C#N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)C#N |
synonyms |
p-[5-[N-(2,4-Dioxoimidazolidin-1-yl)formimidoyl]-2-furyl]benzonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)


![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227890.png)
![5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)
![2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone](/img/structure/B227894.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)
